An In-Depth Technical Guide to 3-bromo-N-methyl-phenylhydrazine: Structure, Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-bromo-N-methyl-phenylhydrazine: Structure, Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-bromo-N-methyl-phenylhydrazine, a substituted hydrazine derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into its molecular structure, physicochemical properties, a proposed synthetic pathway, and its potential applications as a key building block in medicinal chemistry.
Molecular Structure and Physicochemical Properties
3-bromo-N-methyl-phenylhydrazine is a substituted aromatic hydrazine. The core structure consists of a phenyl ring substituted with a bromine atom at the meta-position (position 3) and a hydrazine group (-NHNH2) that is N-methylated.
The presence of the bromine atom and the methyl group significantly influences the electronic properties and reactivity of the phenylhydrazine moiety, making it a versatile intermediate in organic synthesis.
Chemical Structure:
The molecular formula for 3-bromo-N-methyl-phenylhydrazine is C₇H₉BrN₂. This gives it a monoisotopic mass of approximately 199.9949 Da.[1]
Table 1: Physicochemical Properties of 3-bromo-N-methyl-phenylhydrazine and a Related Compound
| Property | 3-bromo-N-methyl-phenylhydrazine (Calculated/Estimated) | (3-bromophenyl)hydrazine (Experimental)[2][3] |
| CAS Number | 90084-67-6[4] | 40887-80-7[2] |
| Molecular Formula | C₇H₉BrN₂ | C₆H₇BrN₂ |
| Molecular Weight | 201.06 g/mol | 187.04 g/mol [2][3] |
| Appearance | Likely a solid at room temperature | Solid |
| Melting Point | Not available | Data for hydrochloride salt: 227-231 °C (dec.) |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF | Soluble in organic solvents |
Synthesis of 3-bromo-N-methyl-phenylhydrazine
A plausible and efficient synthetic route to 3-bromo-N-methyl-phenylhydrazine involves a multi-step process starting from the readily available 3-bromoaniline. The key steps are N-methylation, diazotization, and subsequent reduction.
Proposed Synthetic Pathway
The synthesis can be envisioned as follows:
-
N-methylation of 3-bromoaniline: To introduce the methyl group onto the nitrogen atom.
-
Diazotization of N-methyl-3-bromoaniline: Conversion of the amino group into a diazonium salt.
-
Reduction of the diazonium salt: To form the final hydrazine product.
This approach is a well-established method for the preparation of substituted phenylhydrazines.[5] A continuous flow process for similar syntheses has also been described, highlighting the industrial relevance of this chemical transformation.[6][7]
Experimental Protocol
Step 1: Synthesis of N-methyl-3-bromoaniline
A variety of methods can be employed for the N-methylation of anilines. A common laboratory-scale procedure involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Step 2: Synthesis of 3-bromo-N-methyl-phenylhydrazine
This step follows the classical procedure for converting an aniline to a phenylhydrazine.
-
Diazotization: The N-methyl-3-bromoaniline is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.
-
Reduction: The cold diazonium salt solution is then added to a reducing agent. A common and effective reducing agent for this transformation is a solution of tin(II) chloride in concentrated hydrochloric acid. The reduction of the diazonium salt yields the desired 3-bromo-N-methyl-phenylhydrazine, which can then be isolated and purified.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 3-bromo-N-methyl-phenylhydrazine.
Applications in Drug Development and Medicinal Chemistry
Substituted phenylhydrazines are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with significant biological activities.[6] The presence of the reactive hydrazine moiety allows for the construction of various ring systems, making these compounds valuable building blocks for drug discovery.
Fischer Indole Synthesis
One of the most prominent applications of phenylhydrazines is in the Fischer indole synthesis, a reaction that has been a cornerstone of heterocyclic chemistry for over a century.[8][9] This acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone provides a direct route to the indole scaffold, which is a core component of many pharmaceuticals, including the triptan class of anti-migraine drugs.[8] The use of an N-substituted hydrazine like 3-bromo-N-methyl-phenylhydrazine would lead to the formation of an N-substituted indole.
Synthesis of Pyrazole Derivatives
Phenylhydrazines are also key starting materials for the synthesis of pyrazole derivatives through condensation reactions with 1,3-dicarbonyl compounds.[10] Pyrazoles are another class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Role as a Versatile Chemical Intermediate
The bromine atom on the phenyl ring of 3-bromo-N-methyl-phenylhydrazine provides a handle for further functionalization through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of additional diversity into the molecule, expanding the range of potential drug candidates that can be synthesized. Phenylhydrazone derivatives have been explored for their potential as anticancer and antimicrobial agents.[11]
Drug Discovery Workflow Involving 3-bromo-N-methyl-phenylhydrazine
Caption: Role of 3-bromo-N-methyl-phenylhydrazine in a drug discovery workflow.
Analytical Characterization
The structural elucidation and purity assessment of 3-bromo-N-methyl-phenylhydrazine and its derivatives are crucial for their application in synthesis and drug development. A combination of spectroscopic and chromatographic techniques is typically employed.[12][13][14]
Table 2: Analytical Techniques for the Characterization of 3-bromo-N-methyl-phenylhydrazine
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons, the N-H proton, and the N-methyl protons. |
| ¹³C NMR | Determination of the carbon skeleton. | Resonances for the aromatic carbons and the N-methyl carbon. |
| FT-IR | Identification of functional groups. | Characteristic stretching frequencies for N-H, C-H (aromatic and aliphatic), and C-Br bonds. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound and characteristic isotopic pattern for bromine. |
| HPLC/GC | Purity assessment and separation from impurities. | A single major peak indicating the purity of the compound. Derivatization may be required for GC analysis. |
| Elemental Analysis | Confirmation of the elemental composition. | The percentage of C, H, Br, and N should match the calculated values for C₇H₉BrN₂. |
Conclusion
3-bromo-N-methyl-phenylhydrazine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique structural features, including the reactive hydrazine moiety, the bromine atom for further functionalization, and the N-methyl group, make it an attractive starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The synthetic route proposed herein is based on well-established chemical principles, and the compound can be readily characterized by standard analytical techniques. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of 3-bromo-N-methyl-phenylhydrazine can unlock new avenues for the discovery of novel and effective therapeutic agents.
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